molecular formula C13H17NO3 B3091014 1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate CAS No. 1215497-27-0

1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate

Cat. No.: B3091014
CAS No.: 1215497-27-0
M. Wt: 235.28
InChI Key: YPLWBXMKWDRJHN-UHFFFAOYSA-N
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Description

1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate is an organic compound with the molecular formula C13H17NO3. It is a derivative of piperidine and is characterized by the presence of a phenyl group attached to an ethane-1,2-dione moiety.

Preparation Methods

The synthesis of 1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate typically involves the reaction of piperidine with a phenyl-substituted diketone. One common method includes the condensation of piperidine with benzil (1,2-diphenylethane-1,2-dione) under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate undergoes various chemical reactions, including:

Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .

Scientific Research Applications

1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. It also interacts with various receptors in the nervous system, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-phenyl-2-piperidin-4-ylethane-1,2-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.H2O/c15-12(10-4-2-1-3-5-10)13(16)11-6-8-14-9-7-11;/h1-5,11,14H,6-9H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLWBXMKWDRJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C(=O)C2=CC=CC=C2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate
Reactant of Route 2
1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate
Reactant of Route 3
1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate
Reactant of Route 4
1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate
Reactant of Route 5
1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate
Reactant of Route 6
1-Phenyl-2-(piperidin-4-yl)ethane-1,2-dione hydrate

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